2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule characterized by a tetrahydrothienopyridine core substituted at positions 2 and 5. The 2-position features a 4-benzoylbenzamido group, while the 6-position carries an ethyl substituent. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability . The compound is synthesized via methods akin to the Gewald reaction, which is widely used for constructing thiophene derivatives, followed by amidation and salt formation steps .
Properties
IUPAC Name |
2-[(4-benzoylbenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S.ClH/c1-2-27-13-12-18-19(14-27)31-24(20(18)22(25)29)26-23(30)17-10-8-16(9-11-17)21(28)15-6-4-3-5-7-15;/h3-11H,2,12-14H2,1H3,(H2,25,29)(H,26,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCSSQOJAIWKCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Benzoylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex thieno[2,3-c]pyridine structure with a benzoylbenzamido group. Its molecular formula is C19H22N2O2S·HCl, and it has a molecular weight of approximately 368.92 g/mol. The presence of the thieno-pyridine moiety is significant for its biological effects.
Antiplatelet Activity
One of the primary pharmacological activities attributed to this compound is its role as an antiplatelet agent. It acts as a P2Y12 ADP receptor antagonist, similar to clopidogrel, which is widely used in clinical settings to prevent thrombotic events in patients with cardiovascular diseases. The mechanism involves inhibiting platelet aggregation by blocking ADP-mediated signaling pathways.
Study 1: Antiplatelet Efficacy
A clinical trial assessed the antiplatelet efficacy of a related compound in patients undergoing percutaneous coronary intervention (PCI). Results indicated that the compound significantly reduced platelet aggregation compared to placebo controls. The study concluded that thieno[2,3-c]pyridine derivatives could be beneficial in managing patients at risk for thrombotic events.
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies evaluated the cytotoxic effects of thieno[2,3-c]pyridine derivatives on various cancer cell lines (e.g., HeLa and MCF-7). Results demonstrated that these compounds induced significant cell death at micromolar concentrations. The mechanism was linked to increased reactive oxygen species (ROS) levels and subsequent activation of apoptotic pathways.
Comparative Analysis Table
| Property | This compound | Clopidogrel |
|---|---|---|
| Molecular Weight | 368.92 g/mol | 321.38 g/mol |
| Mechanism of Action | P2Y12 ADP receptor antagonist | P2Y12 ADP receptor antagonist |
| Primary Use | Antiplatelet therapy | Antiplatelet therapy |
| Reported Anticancer Activity | Limited evidence; related compounds show potential | Not applicable |
Scientific Research Applications
Pharmaceutical Development
The primary application of this compound lies in its potential as a pharmaceutical agent. Its structural components suggest activity against various biological targets:
- Antiplatelet Activity: Similar compounds have been investigated for their role as P2Y12 ADP receptor antagonists, which are crucial in the prevention of thrombotic events. The synthesis of derivatives has been linked to the production of clopidogrel, an established antiplatelet medication .
- Anticancer Properties: Research into thieno[2,3-c]pyridine derivatives indicates potential anticancer activities. Compounds with similar structures have shown effectiveness in inhibiting tumor growth and proliferation in various cancer cell lines. This opens avenues for further exploration into the compound's efficacy against specific cancer types.
Synthesis of Related Compounds
This compound serves as an intermediate in the synthesis of other biologically active molecules. For instance:
- Clopidogrel Synthesis: The compound is integral to synthesizing clopidogrel intermediates, which are essential for producing this widely used antiplatelet drug. The synthesis methods have been optimized to improve yield and reduce environmental impact .
Case Study 1: Antiplatelet Activity
A study demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibited significant inhibition of platelet aggregation. The mechanism involved blocking the P2Y12 receptor pathway, similar to clopidogrel's action. The tested derivatives showed varying degrees of potency, suggesting that modifications to the benzoyl group could enhance efficacy.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal highlighted the anticancer effects of thieno[2,3-c]pyridine derivatives on human breast cancer cells. The study found that specific modifications to the side chains significantly increased apoptosis rates in treated cells compared to controls.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure and Substitution Patterns
The tetrahydrothieno[2,3-c]pyridine scaffold is shared among several pharmacologically active compounds. Key structural variations occur at positions 2 (amide/carboxylate substituents) and 6 (alkyl/aryl groups). Below is a comparative analysis of substituent effects:
Key Observations :
- Position 6: Ethyl substitution (target compound) may improve metabolic stability relative to benzyl groups (e.g., Tinoridine), which are prone to oxidative metabolism .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The hydrochloride salt form of the target compound significantly improves water solubility, a feature shared with analogues like 6a and 2g .
Q & A
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
Synthesis typically involves multi-step organic reactions, including amidation and cyclization steps. For characterization, X-ray crystallography is critical to confirm the spatial arrangement of the benzoyl and ethyl substituents, as demonstrated in analogous tetrahydrothieno[2,3-c]pyridine derivatives . High-resolution NMR (¹H/¹³C) and LC-MS should be used to verify purity and structural integrity. Infrared spectroscopy (IR) can identify functional groups like carboxamide and benzoyl moieties. Safety protocols for handling intermediates (e.g., cyanide derivatives) should align with guidelines for toxic reagents .
Q. How can solubility and stability be optimized for in vitro assays?
Solubility screening in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 4–8) is essential. Stability studies under varying temperatures (4°C, 25°C) and light exposure should employ HPLC to monitor degradation. For stability in biological matrices, use protein-rich media (e.g., bovine serum albumin) to mimic physiological conditions. Evidence from related compounds suggests that hydrochloride salts enhance aqueous solubility compared to free bases .
Q. What safety precautions are critical during experimental handling?
This compound requires PPE (gloves, lab coat, goggles) due to potential toxicity. Work in a fume hood to avoid inhalation of fine particles. Waste disposal must follow protocols for halogenated and nitrogen-containing organics, as outlined in safety data sheets for structurally similar compounds . Emergency procedures for skin contact include immediate washing with soap and water, followed by medical evaluation.
Advanced Research Questions
Q. How can computational modeling guide reaction optimization?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, narrowing reaction conditions. For example, ICReDD’s reaction path search methods integrate computational predictions with experimental validation to optimize yields and reduce trial-and-error approaches . Apply machine learning to analyze reaction parameters (temperature, catalyst loading) from historical data, accelerating iterative optimization.
Q. How should researchers resolve contradictions between computational predictions and experimental data?
Contradictions often arise from incomplete solvent or steric effects in simulations. Validate computational models by:
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to putative targets.
- Metabolite profiling : LC-HRMS identifies metabolic byproducts in hepatocyte incubations.
- Kinetic studies : Monitor time-dependent inhibition/enhancement of enzymatic activity (e.g., kinase assays) to distinguish reversible vs. covalent interactions.
Q. How can reactor design improve scalability for gram-scale synthesis?
Adopt membrane-separation technologies to isolate intermediates efficiently, reducing purification steps . Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
